N-((4-(2-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Overview
Scientific Research Applications
Synthesis and Biochemical Activities
Synthesis of Novel Heterocyclic Compounds
The compound has been used as a starting point for synthesizing novel heterocyclic compounds, which are further evaluated for their biochemical activities. For instance, a study involved the synthesis of several derivatives from a structurally related triazole compound, which were then screened for their lipase and α-glucosidase inhibition activities. This research indicates the potential of such compounds in developing treatments for conditions where inhibition of these enzymes is beneficial (Bekircan et al., 2015).
Antimicrobial Screening
Derivatives incorporating the triazole ring, similar to the structure , have been synthesized and subjected to antimicrobial screening. These compounds demonstrated significant antibacterial and antifungal activities, showcasing the potential of triazole derivatives in developing new therapeutic agents for microbial diseases (Desai et al., 2013).
Catalytic Applications
In addition, certain isopropyl and methoxy substituted benzamides have been evaluated as catalysts for alcohol oxidation, demonstrating that modifications on the benzamide structure, similar to the one mentioned, can significantly affect their catalytic activity. This research opens up avenues for developing environmentally benign catalysts for industrial applications (Yakura et al., 2018).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210. Link : Sigma-Aldrich. N-(4-CHLOROPHENYL)-MALEIMIDE. Link : Sigma-Aldrich. 4,4′-Methylenebis(2-chlorophenyl isocyanate). Link
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13(2)28-20-24-23-18(25(20)17-7-5-4-6-16(17)21)12-22-19(26)14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYRASCZWBDKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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